molecular formula C18H15NO B239222 ZINC;prop-1-ene CAS No. 1802-55-7

ZINC;prop-1-ene

Katalognummer B239222
CAS-Nummer: 1802-55-7
Molekulargewicht: 147.5 g/mol
InChI-Schlüssel: YTOKOLUKDNLHGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc is an essential mineral that plays a crucial role in various physiological and biochemical processes in the human body. It is required for the proper functioning of the immune system, wound healing, and DNA synthesis. Zinc is also used in laboratory experiments for various purposes, including the synthesis of prop-1-ene.

Wissenschaftliche Forschungsanwendungen

Zinc prop-1-ene has various scientific research applications. It is used in the production of polymers, such as polypropylene, which is used in the manufacturing of various products, including car parts, packaging materials, and medical devices. Zinc prop-1-ene is also used in the production of synthetic rubber, which is used in the manufacturing of tires, hoses, and other rubber products.

Wirkmechanismus

Zinc prop-1-ene acts as a catalyst in various chemical reactions. It facilitates the reaction between propylene and zinc chloride, resulting in the production of prop-1-ene. Zinc prop-1-ene also acts as a polymerization catalyst, facilitating the reaction between monomers to form polymers.
Biochemical and Physiological Effects:
Zinc is an essential mineral that plays a crucial role in various physiological and biochemical processes in the human body. It is required for the proper functioning of the immune system, wound healing, and DNA synthesis. Zinc also plays a role in the regulation of gene expression, cell growth, and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

Zinc prop-1-ene has various advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive catalyst compared to other catalysts used in chemical reactions. Zinc prop-1-ene is also stable and easy to handle, making it a popular choice for laboratory experiments. However, one limitation is that it may not be suitable for all chemical reactions, and other catalysts may be more effective in certain situations.

Zukünftige Richtungen

There are several future directions for research on zinc prop-1-ene. One area of research is the development of new and more efficient catalysts for chemical reactions. Another area of research is the optimization of the synthesis method for zinc prop-1-ene to increase its yield and reduce the production of byproducts. Additionally, research can be done on the potential applications of zinc prop-1-ene in the production of other polymers and rubber products.
Conclusion:
Zinc prop-1-ene is an essential catalyst used in various laboratory experiments and industrial applications. It plays a crucial role in the production of polymers and synthetic rubber. Zinc is also an essential mineral required for various physiological and biochemical processes in the human body. While zinc prop-1-ene has advantages and limitations for laboratory experiments, there are several future directions for research on its synthesis method and applications.

Synthesemethoden

Zinc prop-1-ene is synthesized by the reaction of zinc chloride with propylene. The reaction takes place in the presence of a catalyst, typically a palladium catalyst. The reaction yields prop-1-ene and zinc chloride as the byproduct.

Eigenschaften

CAS-Nummer

1802-55-7

Produktname

ZINC;prop-1-ene

Molekularformel

C18H15NO

Molekulargewicht

147.5 g/mol

IUPAC-Name

zinc;prop-1-ene

InChI

InChI=1S/2C3H5.Zn/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2

InChI-Schlüssel

YTOKOLUKDNLHGC-UHFFFAOYSA-N

SMILES

[CH2-]C=C.[CH2-]C=C.[Zn+2]

Kanonische SMILES

[CH2-]C=C.[CH2-]C=C.[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.